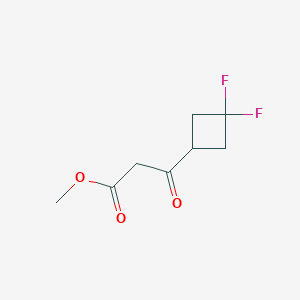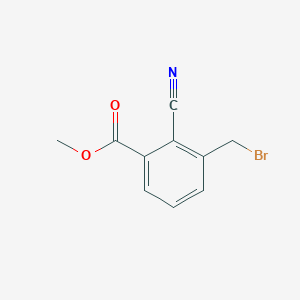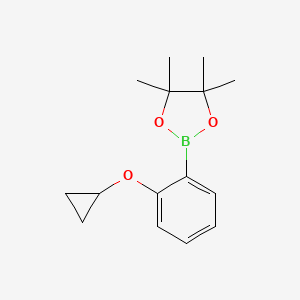
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hereafter referred to as Dioxaborolane, is a boronic acid derivative with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. It has been used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of polymers and polysaccharides, and as a tool for the study of the mechanism of biological processes. Dioxaborolane is also used as a scavenger for the removal of reactive oxygen species, as a catalyst for the synthesis of polymers and polysaccharides, and for the study of the mechanism of biological processes.
科学研究应用
Thermoelectric Materials
- Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials indicates significant progress, with systematic research highlighting PEDOT's potential in TE applications due to its weight, size, and flexibility, which may be important for military and niche applications. This suggests that boronic acid esters, similar in structure to components used in PEDOT composites, could potentially find applications in the development of novel TE materials (Yue & Xu, 2012).
Microbial Catabolism of Herbicides
- Aryloxyphenoxy-propionate herbicides (AOPPs) are widely used and often detected as environmental contaminants. Microbial catabolism is considered an effective degradation method for AOPPs. This review highlights microbial resources capable of degrading AOPPs and the involved metabolic pathways and enzymes, suggesting that compounds like 2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be studied for their environmental behavior and degradation (Zhou et al., 2018).
Conducting Polymers for Wound Care
- Conducting polymers (CPs) have been explored for wound care and skin tissue engineering, offering accelerated wound healing and enhanced antibacterial activity. CPs like polyaniline (PANI), polypyrrole (PPy), and polythiophene (PTh), including poly(3,4-ethylenedioxythiophene) (PEDOT), have been studied for their potential in promoting wound healing and in skin tissue engineering applications. Given their ability to conduct electricity, compounds with similar functionalities could be explored for similar biomedical applications (Talikowska et al., 2019).
属性
IUPAC Name |
2-(2-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-8-13(12)17-11-9-10-11/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGLJQMSLJQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



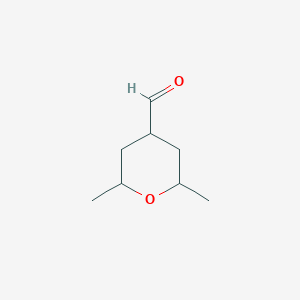
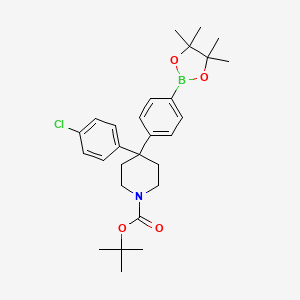
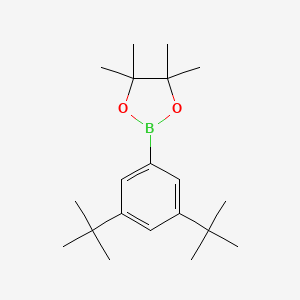
![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
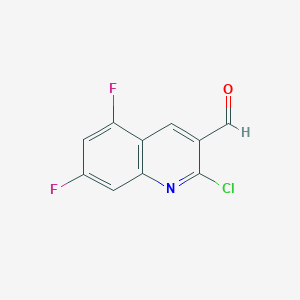
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
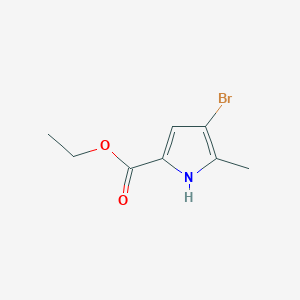
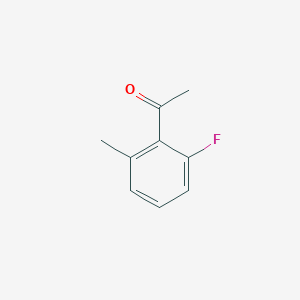
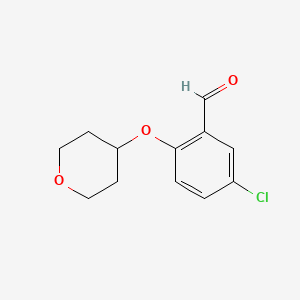
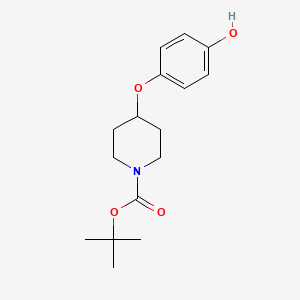
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

